ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazole ring, and an ethyl ester group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling of the Quinoline and Thiazole Rings: The quinoline and thiazole rings are coupled using a carbonylation reaction, where the quinoline derivative is reacted with a thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups on the phenyl ring can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, amines, dimethylformamide (DMF), and heat.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline moiety.
Substitution: Halogenated or aminated derivatives of the phenyl ring.
Scientific Research Applications
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to the inhibition of DNA replication and enzyme activity. The thiazole ring can interact with proteins, affecting their function and stability. The compound’s overall mechanism of action may involve multiple pathways, including the induction of apoptosis in cancer cells and the inhibition of microbial growth.
Comparison with Similar Compounds
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline moiety but differ in their additional functional groups and biological activities.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir (an antiretroviral drug) contain the thiazole ring and exhibit different biological activities.
Ester Derivatives: Compounds like ethyl acetate and methyl salicylate, which are commonly used as solvents and flavoring agents, share the ester functional group but have different chemical structures and applications.
The uniqueness of this compound lies in its combination of the quinoline, thiazole, and ester functional groups, which impart distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C25H23N3O5S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H23N3O5S/c1-5-33-24(30)22-14(2)26-25(34-22)28-23(29)17-13-19(27-18-9-7-6-8-16(17)18)15-10-11-20(31-3)21(12-15)32-4/h6-13H,5H2,1-4H3,(H,26,28,29) |
InChI Key |
YWRGGIFDINXITQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.